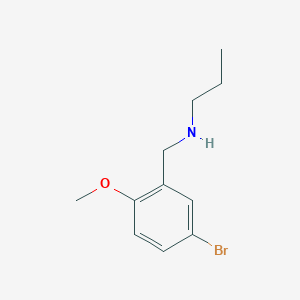

N-(5-bromo-2-methoxybenzyl)propan-1-amine

Description

N-(5-Bromo-2-methoxybenzyl)propan-1-amine (CAS: 861409-73-6) is a secondary amine with the molecular formula C₁₂H₁₈BrNO and an average molecular mass of 272.186 g/mol . Its structure features a propan-1-amine backbone linked to a 5-bromo-2-methoxybenzyl group, which confers unique electronic and steric properties. This compound is synthesized via reductive amination of 5-bromo-2-methoxybenzaldehyde with propan-1-amine derivatives, yielding moderate efficiency (e.g., 57% yield in spirocyclic analogs) . It is commercially available for research purposes, as noted in chemical supplier databases .

Properties

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-3-6-13-8-9-7-10(12)4-5-11(9)14-2/h4-5,7,13H,3,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPBEEPECHYIEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-methoxybenzyl)propan-1-amine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with propan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding methoxybenzylamine.

Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium thiolate or sodium azide in polar aprotic solvents like dimethylformamide.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Methoxybenzylamine.

Substitution: Thiol, amine, or alkoxide derivatives.

Scientific Research Applications

Chemistry: N-(5-bromo-2-methoxybenzyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of brominated benzylamines on cellular processes. It can serve as a probe to investigate enzyme-substrate interactions or receptor binding.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to create analogs with therapeutic properties, such as antimicrobial or anticancer agents.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as a precursor in the synthesis of functional materials.

Mechanism of Action

The mechanism by which N-(5-bromo-2-methoxybenzyl)propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Key Observations :

- The bromo-methoxy substitution increases molecular weight and density compared to non-halogenated analogs.

- Higher yields in spirocyclic derivatives (57%) vs. heterocyclic carboxamides (20–38%) suggest structural simplicity favors synthetic efficiency .

Pharmacological Potential

- VMAT2 Inhibition: The propan-1-amine scaffold in GZ-11610 demonstrates selective inhibition of vesicular monoamine transporter 2 (VMAT2), a target for methamphetamine use disorder .

- GSK-3β and HCV Inhibition : Heterocyclic propan-1-amine derivatives (e.g., OCM-31, hepatitis C inhibitors) show that aromatic and piperidine modifications enhance target affinity .

Biological Activity

N-(5-bromo-2-methoxybenzyl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine Atom : Enhances reactivity and potential interactions with biological targets.

- Methoxy Group : Influences solubility and binding characteristics.

- Amine Group : Capable of forming hydrogen bonds, contributing to its interaction with enzymes and receptors.

The molecular formula is with a molecular weight of approximately 230.102 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate various cellular processes through:

- Enzyme Inhibition : Binding to active sites of enzymes, altering their activity.

- Receptor Interaction : Modulating receptor-mediated signaling pathways, which can affect processes such as inflammation and cell proliferation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest potential anticancer effects due to structural similarities with known pharmacophores. The bromine atom may enhance interactions with targets involved in cell growth and apoptosis.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines .

- Enzyme Modulation : As a probe in biological studies, it can investigate enzyme-substrate interactions, providing insights into metabolic pathways.

Case Studies

- In Vivo Efficacy : Studies have demonstrated that derivatives of similar compounds exhibit significant efficacy in models of autoimmune diseases and inflammation, suggesting that this compound could have comparable effects .

- Molecular Docking Studies : Computational studies indicate that this compound can effectively bind to various biological receptors, supporting its potential as a therapeutic agent.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.